2-(2-phenoxyethoxy)-N-propylbenzamide
Description
2-(2-Phenoxyethoxy)-N-propylbenzamide is a benzamide derivative characterized by a propyl group attached to the benzamide nitrogen and a phenoxyethoxy substituent at the ortho position of the aromatic ring. The phenoxyethoxy group may enhance solubility and binding interactions compared to simpler alkyl or alkoxy substituents, though direct evidence for this compound remains sparse .
Properties
IUPAC Name |
2-(2-phenoxyethoxy)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-12-19-18(20)16-10-6-7-11-17(16)22-14-13-21-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPUKUSVQVNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity |
|---|---|---|---|---|
| This compound | Not Provided | Not Provided | Phenoxyethoxy, N-propyl | Hypothesized enzyme inhibition |
| N-Propylbenzamide | C10H13NO | 163.22 | N-propyl | Enzyme inhibition |
| 4-Hydroxy-N-propylbenzamide | C10H13NO2 | 179.22 | N-propyl, 4-hydroxy | Enhanced hydrogen bonding |
| 4-((2-((2-((4-Chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3-yl)methyl)-N-propylbenzamide | C27H25ClN4O3S | 521.03 | Quinazoline core, N-propyl, chloro | Antimicrobial, anticancer |
| 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide | C18H17ClN2O2 | 328.80 | Oxadiazole, N-propyl, chloro | Not specified (structural analog) |
Key Observations:
Alkyl Chain Length: The N-propyl group in this compound and its analogs (e.g., N-propylbenzamide) contributes to moderate hydrophobicity and steric bulk, which enhances binding affinity to hydrophobic enzyme pockets compared to shorter-chain derivatives like N-methyl or N-ethylbenzamides .
Phenoxyethoxy vs. Alkoxy Groups: The phenoxyethoxy substituent in the target compound may confer improved solubility and π-π stacking interactions relative to simpler alkoxy groups (e.g., ethoxy or methoxy) seen in compounds like N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide .
Quinazoline Derivatives : Compounds incorporating a quinazoline core (e.g., ) exhibit enhanced anticancer and antimicrobial activities due to their ability to intercalate with DNA or inhibit kinases .
Enzyme Inhibition
Antimicrobial and Anticancer Potential
- Chlorine or fluorine substituents (e.g., in and ) enhance bioactivity by increasing electrophilicity and membrane permeability .
- The phenoxyethoxy group in the target compound may mimic natural substrates, as seen in phenoxy-containing antifungals like mepronil .
Physicochemical Properties
- Solubility: The phenoxyethoxy group likely improves water solubility compared to purely alkyl-substituted benzamides, similar to 4-hydroxy-N-propylbenzamide .
- Bioavailability : Bulky substituents (e.g., tert-butyl in N-T-butyl-2-methylbenzamide) reduce metabolic degradation but may hinder absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
